Cas no 2034273-29-3 (Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone)

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole core linked to a substituted pyrrolidine moiety via a carbonyl bridge. Its structure incorporates a 3-chloropyridin-4-yloxy group, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound’s rigid aromatic system and polar functional groups contribute to its utility in designing bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture offers opportunities for further derivatization, making it valuable for research in medicinal chemistry and drug discovery. The presence of both nitrogen and sulfur heteroatoms may also impart favorable binding properties in biological systems.
Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone structure
2034273-29-3 structure
Product Name:Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
CAS No:2034273-29-3
MF:C17H14ClN3O2S
MW:359.829961299896
CID:6615015
PubChem ID:119100259
Update Time:2025-10-29

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • 2034273-29-3
    • benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
    • 2-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
    • 1,3-benzothiazol-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
    • F6476-5989
    • AKOS026690302
    • Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
    • Inchi: 1S/C17H14ClN3O2S/c18-12-9-19-7-5-14(12)23-11-6-8-21(10-11)17(22)16-20-13-3-1-2-4-15(13)24-16/h1-5,7,9,11H,6,8,10H2
    • InChI Key: GSGJLUBIJMUUBQ-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OC1CN(C(C2=NC3C=CC=CC=3S2)=O)CC1

Computed Properties

  • Exact Mass: 359.0495256g/mol
  • Monoisotopic Mass: 359.0495256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 83.6Ų

Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone Pricemore >>

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Additional information on Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Comprehensive Overview of Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS No. 2034273-29-3)

The compound Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone (CAS No. 2034273-29-3) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a benzothiazole core with a chloropyridine moiety, linked via a pyrrolidine spacer, making it a versatile scaffold for drug discovery and material science applications.

Researchers are particularly interested in the structure-activity relationship (SAR) of this compound due to its potential as a kinase inhibitor. The presence of both benzothiazole and chloropyridine groups suggests possible interactions with biological targets involved in inflammation and oncology pathways. Recent studies highlight its relevance in addressing drug-resistant cancers, a hot topic in 2024’s biomedical research landscape.

From a synthetic chemistry perspective, the pyrrolidin-1-yl methanone linkage offers stability while allowing for further derivatization. This feature is critical for medicinal chemists designing next-generation small-molecule therapeutics. The compound’s logP and hydrogen bonding capacity make it suitable for crossing biological membranes, addressing the pharmaceutical industry’s ongoing challenge of improving bioavailability.

The agrochemical sector has also explored CAS 2034273-29-3 derivatives as potential plant growth regulators. Its structural similarity to known nicotinic acetylcholine receptor (nAChR) modulators suggests applications in developing novel crop protection agents, aligning with the global push for sustainable agriculture solutions.

Analytical characterization of Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves HPLC-MS and NMR spectroscopy. The chloropyridine proton environment shows distinctive splitting patterns between 7.5-8.5 ppm in 1H NMR, while the benzothiazole carbons appear around 120-160 ppm in 13C NMR spectra. These spectral fingerprints are crucial for quality control in commercial production.

Current market trends show growing demand for heterocyclic building blocks like this compound, particularly from contract research organizations (CROs) serving the pharmaceutical industry. Suppliers should note the increasing need for cGMP-grade quantities to support preclinical development programs targeting protein-protein interactions, a key focus area in modern drug discovery.

Environmental and safety assessments indicate that proper handling of CAS 2034273-29-3 requires standard laboratory precautions. While not classified as hazardous under current regulations, its photostability and hydrolytic degradation profiles recommend storage in amber glass under inert atmosphere, especially for long-term stability in drug formulation applications.

Future research directions may explore the compound’s potential in PET radiopharmaceuticals by introducing fluorine-18 at the pyrrolidine position. This application aligns with the booming theranostics market, projected to exceed $3 billion by 2026. The chloropyridine moiety also offers opportunities for click chemistry modifications to create targeted drug delivery systems.

For synthetic chemists, the most challenging step in preparing Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone involves the O-arylation of the pyrrolidine nitrogen. Recent advances in Buchwald-Hartwig coupling conditions have improved yields to >75%, addressing earlier scalability issues reported in patent literature.

In computational chemistry, molecular docking studies suggest the benzothiazole ring system may participate in π-stacking interactions with aromatic amino acid residues, while the chloropyridine oxygen could form critical hydrogen bonds with kinase ATP pockets. These insights guide the design of more potent analogs for personalized medicine approaches.

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